molecular formula C7H7N3O5 B1175642 [(E)-2-(Methylsulfanyl)ethenyl]benzene CAS No. 15436-06-3

[(E)-2-(Methylsulfanyl)ethenyl]benzene

Cat. No.: B1175642
CAS No.: 15436-06-3
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Description

[(E)-2-(Methylsulfanyl)ethenyl]benzene is a styrene-derived compound featuring a methylsulfanyl (–SCH₃) substituent on the ethenyl group. The E-configuration ensures optimal conjugation between the benzene ring and the ethenyl moiety, enhancing electronic delocalization. The –SCH₃ group acts as an electron donor via resonance and inductive effects, stabilizing excited states in photochemical applications .

This compound is a structural analog of anthracene derivatives like 9-[(E)-2-[4-(methylsulfanyl)phenyl]ethenyl]anthracene (ANT-SCH3), which exhibit strong absorption in the visible range (up to 460 nm) and high molar extinction coefficients (ε = 17,527 dm³ mol⁻¹ cm⁻¹ at 389 nm). Such properties make it valuable in photoinitiating systems for 3D-VAT printing resins, where visible-light absorption is critical .

Properties

CAS No.

15436-06-3

Molecular Formula

C7H7N3O5

Synonyms

[(E)-2-(Methylsulfanyl)ethenyl]benzene

Origin of Product

United States

Comparison with Similar Compounds

Substituent Electronic Effects

The electronic nature of substituents significantly influences optical and electronic properties. Key comparisons include:

Electron-Donating Groups (e.g., –SCH₃, –OEt)
  • ANT-SCH3 : The –SCH₃ group extends conjugation, red-shifting absorption (λ_max = 389 nm) and enhancing ε values. This is ideal for visible-light photoinitiators .
  • 2-[(E)-2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridinium salts: The ethoxy (–OEt) group similarly donates electrons but in a pyridinium core. Crystal packing studies reveal centrosymmetric arrangements (space group P21/c), which nullify second-order nonlinear optical (NLO) activity despite extended conjugation .
Electron-Withdrawing Groups (e.g., –CN, –SO₂)
  • FEN-CN (9-[(E)-2-(4-cyanophenyl)ethenyl]phenanthrene): The cyano (–CN) group reduces conjugation, limiting absorption to λ_max ≈ 420 nm, shorter than ANT-SCH3 .
  • Benzene derivatives with –SO₂CF₂CF₃ groups : Sulfonyl substituents (e.g., in compounds) are strong electron-withdrawing groups, likely blue-shifting absorption and increasing solubility in fluorinated matrices .

Core Structural Variations

Benzene vs. Polyaromatic Cores
  • Benzene-based compounds (e.g., [(E)-2-(Methylsulfanyl)ethenyl]benzene): Simpler conjugation, moderate absorption ranges.
  • Anthracene/Phenanthrene derivatives (e.g., ANT-SCH3, FEN-SCH3): Extended π-systems shift absorption further into the visible spectrum (λ_max up to 460 nm) .
Heterocyclic Cores
  • Pyridinium salts (): Ionic chromophores with cationic cores. Despite conjugation, centrosymmetric crystal packing inhibits NLO activity, unlike non-ionic analogs .

Functional Group Oxidation States

  • Methylsulfanyl (–SCH₃) vs.

Application-Specific Performance

Compound Core Structure Substituent λ_max (nm) ε (dm³ mol⁻¹ cm⁻¹) Application Reference
ANT-SCH3 Anthracene –SCH₃ 389 17,527 3D printing resins
FEN-CN Phenanthrene –CN ~420 Not reported Optical materials
4-Ethoxyphenyl pyridinium Pyridinium –OEt N/A N/A NLO (inactive)
Oxyresveratrol Benzene Dihydroxyl N/A N/A Pharmacological
  • Photoinitiators : ANT-SCH3 outperforms FEN-CN due to superior visible-light absorption .
  • Pharmaceuticals : Oxyresveratrol’s dihydroxyl-substituted ethenyl group enables antioxidant properties, contrasting with –SCH₃’s industrial focus .

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